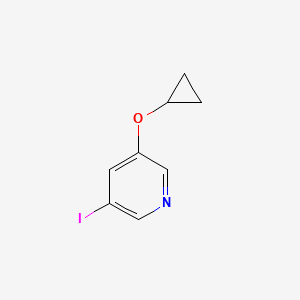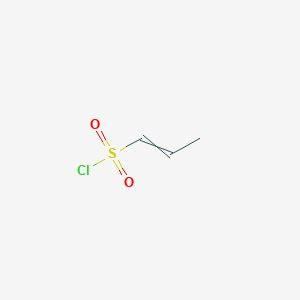
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the benzoxazinone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method is the one-pot synthesis using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and results in high yields with simplified pathways and workup.
Analyse Chemischer Reaktionen
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted benzoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, particularly targeting serine proteases and other enzymes involved in disease processes . Its heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological targets, leading to its biological activity .
Vergleich Mit ähnlichen Verbindungen
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- can be compared with other similar compounds, such as:
2-Methyl-4H-3,1-benzoxazin-4-one: This compound lacks the iodine atom at the 5th position but shares similar chemical properties and applications.
4H-3,1-Benzothiazin-4-one: This compound contains a sulfur atom instead of oxygen in the benzoxazinone ring and exhibits different biological activities.
2-Phenyl-4H-3,1-benzoxazin-4-one: This compound has a phenyl group at the 2nd position and is used in different applications compared to the 5-iodo-2-methyl derivative.
The uniqueness of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76443-45-3 |
|---|---|
Molekularformel |
C9H6INO2 |
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
5-iodo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6INO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 |
InChI-Schlüssel |
DUUDVMXDNXOWRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CC=C2)I)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















